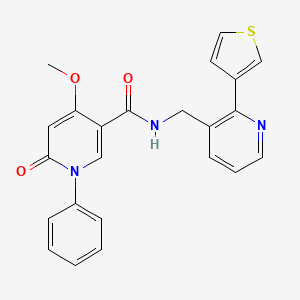

![molecular formula C14H27ClN2O2 B2746923 Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1909314-09-5](/img/structure/B2746923.png)

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

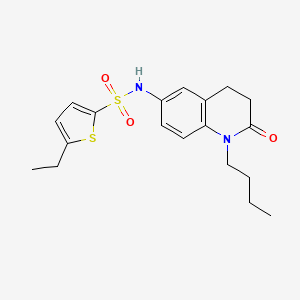

The synthesis of this compound involves the reaction of tert-butyl 3-oxobutanoate with 1,2-diaminopentane in the presence of triethylamine and acetic anhydride. The product is then treated with hydrochloric acid to obtain the hydrochloride in high yield and purity.Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiroazetidine core, which is a bicyclic structure consisting of a four-membered azetidine ring fused to a five-membered ring. The compound also contains a tertiary amine group and a carboxylate ester group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.83 g/mol. It has a melting point of 148-150°C and a boiling point of 461°C at 760 mmHg. It is stable under normal conditions and does not decompose easily. It has a neutral pH and does not react with acids or bases.Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Peptide Synthesis

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a compound of interest in the field of peptide synthesis and conformational analysis. The synthesis of derivatives of this compound has been utilized in the development of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, showcasing its application in the synthesis of peptide analogues. These derivatives have been analyzed for their conformational properties, with studies indicating their mimetic potential for gamma-turns and type II beta-turns in peptides, as elucidated through NMR experiments and molecular modeling calculations (Fernandez et al., 2002).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been studied for their ability to form specific molecular structures. The preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives have revealed their significant role in supramolecular arrangements, demonstrating the impact of substituents on the cyclohexane ring in the formation of these structures. This research highlights the compound's relevance in studying the relationship between molecular and crystal structure (Graus et al., 2010).

Stereochemical Assignments

The stereochemical configurations of spiro[4.5]decanes, including those related to this compound, have been assigned using NMR spectroscopy. These studies provide detailed insights into the relative stereochemistry of such compounds, facilitating the understanding of their structural and conformational preferences. This research is essential for the development of new synthetic methodologies and for the structural elucidation of complex organic molecules (Guerrero-Alvarez et al., 2004).

Synthesis of Rho–Kinase Inhibitors

This compound is instrumental in the synthesis of key intermediates for Rho–kinase inhibitors. A practical synthesis approach has been developed to supply this key intermediate for multikilogram production of Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization techniques, demonstrating the compound's utility in the pharmaceutical synthesis of clinically significant molecules (Gomi et al., 2012).

Safety and Hazards

Wirkmechanismus

Result of Action

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties in vitro and in vivo. It has also been shown to inhibit the proliferation of human melanoma cells and to induce cell cycle arrest and apoptosis in various cancer cell lines. .

Eigenschaften

IUPAC Name |

tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSFCUODZYJVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

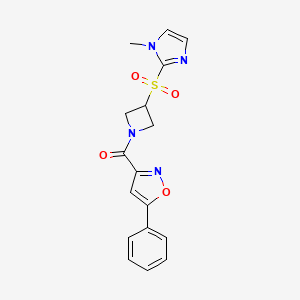

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)

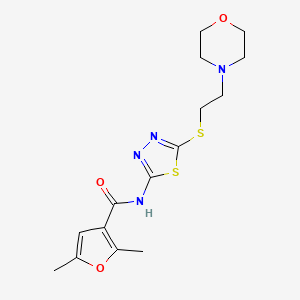

![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

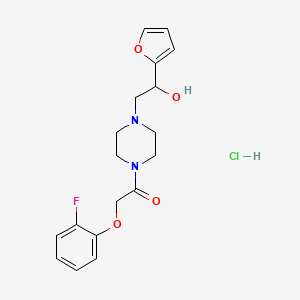

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)